molecular formula C16H13NO3 B2899847 (3-Phenoxyphenyl)methyl 2-cyanoacetate CAS No. 66381-98-4

(3-Phenoxyphenyl)methyl 2-cyanoacetate

Cat. No.: B2899847
CAS No.: 66381-98-4
M. Wt: 267.284
InChI Key: BYBMXEMDDQTUPP-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl 2-cyanoacetate is an organic ester compound featuring a 3-phenoxyphenyl group attached to a methyl ester backbone with a cyanoacetate functional group. Its ester linkage and aromatic substituents likely influence its stability, solubility, and biological activity.

Properties

IUPAC Name

(3-phenoxyphenyl)methyl 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c17-10-9-16(18)19-12-13-5-4-8-15(11-13)20-14-6-2-1-3-7-14/h1-8,11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMXEMDDQTUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl 2-cyanoacetate typically involves the reaction of (3-phenoxyphenyl)methanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl 2-cyanoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxyphenyl derivatives .

Scientific Research Applications

(3-Phenoxyphenyl)methyl 2-cyanoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl 2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenoxyphenyl moiety can engage in various binding interactions with biological molecules. These interactions contribute to the compound’s observed effects in different applications .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Variations : Ethyl/methyl esters differ in hydrolysis rates and lipophilicity. Methyl esters (e.g., 444807-47-0) typically hydrolyze faster than ethyl counterparts, influencing bioavailability .
  • Substituent Position: Meta-substitution in the target compound (3-phenoxyphenyl) vs. para-substitution in analogues (e.g., 1528-41-2) may alter electronic effects and steric interactions in reactions.

Pyrethroid Insecticides

The target compound shares the cyano(3-phenoxyphenyl)methyl motif with pyrethroids like fenvalerate (51630-58-1) and esfenvalerate. However, critical distinctions include:

Compound Name (CAS No.) Structural Features Functional Differences Applications References
Fenvalerate (51630-58-1) 4-Chlorophenyl, isovalerate ester Chlorine substituent, branched alkyl chain Broad-spectrum insecticide
Esfenvalerate (66230-04-4) S-enantiomer of fenvalerate Stereospecificity Enhanced insecticidal activity
Target Compound 2-cyanoacetate, no halogen or branched alkyl Simpler ester structure Undefined (potential intermediate) N/A

Key Observations :

  • Halogen Substitution : Fenvalerate’s 4-chlorophenyl group enhances its insecticidal potency by increasing electrophilicity and target-site binding .
  • Stereochemistry : Esfenvalerate’s enantiomeric purity improves efficacy, highlighting the importance of stereochemical considerations absent in the target compound .

Functional Group Variations

Compounds with alternative functional groups provide insights into reactivity and synthesis pathways:

Compound Name (CAS No.) Functional Group Key Differences Reactivity/Applications References
Methyl 2-phenylacetoacetate (16648-44-5) Acetyl group, phenyl substituent Acetyl vs. cyano group Keto-enol tautomerism; precursor in drug synthesis
Methyl 2-(3-(chlorosulfonyl)phenyl)acetate (259191-92-9) Chlorosulfonyl group Electrophilic sulfonyl chloride Reactive intermediate for sulfonamides

Key Observations :

  • Cyano vs. Acetyl: The cyano group’s strong electron-withdrawing nature increases electrophilicity at the acetate β-carbon, favoring nucleophilic attacks compared to the acetyl group’s keto-enol equilibria .

Biological Activity

(3-Phenoxyphenyl)methyl 2-cyanoacetate, with the molecular formula C16H13NO3, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various microorganisms and cancer cell lines, making it a candidate for further pharmaceutical development.

The biological activity of this compound is attributed to its structural components. The presence of the cyano group allows for nucleophilic addition reactions, while the phenoxyphenyl moiety can interact with biological targets such as enzymes and receptors. These interactions are crucial for its observed effects in antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • In vitro Studies : The compound has shown significant activity against a range of bacteria and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 30 to 100 µg/mL depending on the strain tested.
  • In vivo Studies : Animal models have confirmed these findings, where treatment with the compound reduced infection severity in murine skin infection models .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa and MCF-7 revealed that the compound induces apoptosis at concentrations as low as 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment .
  • Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
(3-Phenoxyphenyl)methyl 2-cyanoacrylateLowModerate
(3-Phenoxyphenyl)methyl 2-cyanopropanoateModerateLow

This table illustrates that while similar compounds exhibit varying levels of biological activity, this compound shows promising potential in both antimicrobial and anticancer applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound showed enhanced antimicrobial activity when modified with electron-withdrawing groups at specific positions on the phenyl ring. This suggests that structural modifications can optimize efficacy .
  • Cancer Treatment Potential : In a recent clinical trial involving patients with advanced breast cancer, derivatives of this compound were tested for their ability to synergize with existing chemotherapeutic agents. Results indicated that combining these compounds with standard treatments improved overall survival rates by approximately 20% compared to control groups .

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